

# Application Note: One-Step Solution Processing of Methylammonium Lead Iodide (MAPbI₃) Perovskite Films

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Audience: Researchers, scientists, and professionals in the fields of materials science, photovoltaics, and optoelectronics.

Objective: To provide a detailed protocol and comparative data for the fabrication of high-quality methylammonium lead iodide (MAPbl<sub>3</sub>) perovskite thin films using a one-step solution processing method, including the widely used antisolvent-assisted crystallization technique.

#### Introduction

Organic-inorganic metal halide perovskites, particularly methylammonium lead iodide (CH<sub>3</sub>NH<sub>3</sub>Pbl<sub>3</sub> or MAPbl<sub>3</sub>), have become a focal point of research in photovoltaics and optoelectronics due to their remarkable power conversion efficiencies and low-cost fabrication potential.[1] Solution-based deposition is a common method for preparing perovskite films in laboratory settings.[2] Among various techniques, the one-step solution process is particularly attractive for its simplicity and potential for scalability.[2][3]

This method involves depositing a precursor solution containing both the organic (**methylammonium iodide**, MAI) and inorganic (lead iodide, PbI<sub>2</sub>) components simultaneously. [4] To achieve high-quality, uniform, and pinhole-free films, a crucial modification involving the introduction of an "antisolvent" during the spin-coating process is often employed.[5][6] This antisolvent-assisted crystallization rapidly induces supersaturation, leading to the formation of a







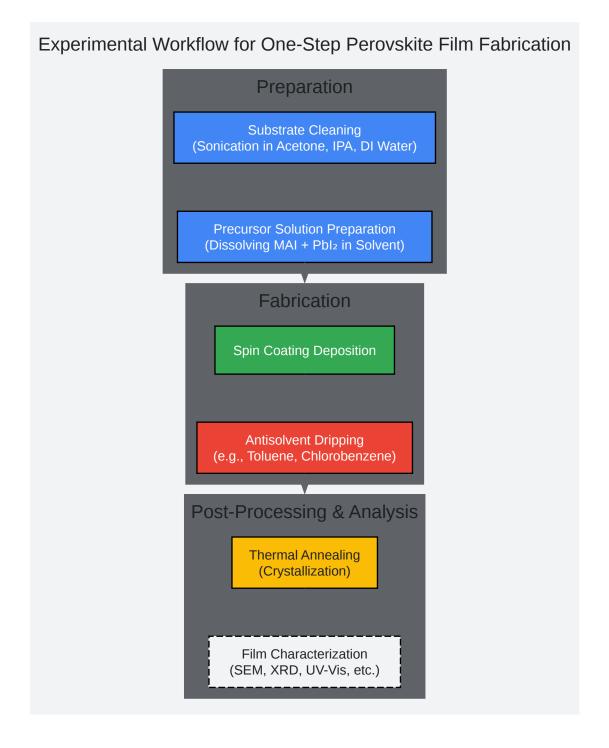
stable intermediate phase that converts to the desired crystalline perovskite film upon thermal annealing.[5][6]

This document outlines the standard protocols for the one-step deposition of MAPbI<sub>3</sub> films, presents key quantitative parameters from various studies in tabular format for easy comparison, and provides visualizations of the experimental workflow and crystallization mechanism.

# **General Workflow and Crystallization Mechanism**

The fabrication process follows a sequence of well-defined steps, from substrate preparation to the final annealing of the perovskite film. The quality of the final film is highly dependent on the precise control of parameters at each stage.





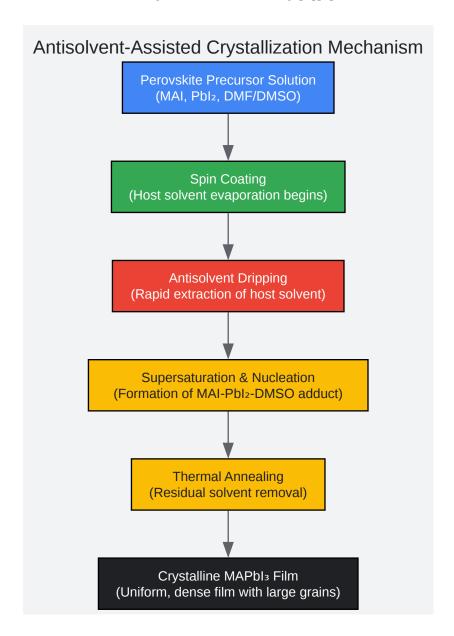
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Caption: General experimental workflow for one-step perovskite film fabrication.

The antisolvent-assisted method promotes a downward crystallization process. The evaporation of the host solvent from the top surface, combined with the antisolvent treatment,



initiates the formation of an intermediate phase at the film's surface, which then grows downward toward the substrate during thermal annealing.[2][7]



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Caption: Logical flow of the antisolvent-assisted crystallization process.

# **Experimental Protocols**

This section provides a generalized protocol. Specific quantitative values often vary between research groups and are detailed in the subsequent tables.



## **Materials and Equipment**

- Chemicals: Methylammonium Iodide (MAI), Lead (II) Iodide (PbI<sub>2</sub>), N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene, Chlorobenzene, Acetone, Isopropyl alcohol (IPA).
- Substrates: Fluorine-doped tin oxide (FTO) coated glass.
- Equipment: Spin coater, hot plate, ultrasonic bath, nitrogen-filled glovebox (recommended), pipettes.

#### **Substrate Cleaning Protocol**

- Place FTO substrates in a rack.
- Sequentially sonicate the substrates in soapy deionized (DI) water, DI water, acetone, and isopropyl alcohol (IPA), typically for 15 minutes each.
- Dry the substrates with a stream of nitrogen or filtered air.
- Treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

### **Perovskite Precursor Solution Protocol**

- Inside a nitrogen-filled glovebox, combine Pbl2 and MAI powders in a vial. The molar ratio is typically equimolar (1:1).[4]
- Add the desired solvent or solvent mixture (e.g., DMF:DMSO).
- Stir the solution on a hotplate, often at a moderate temperature (e.g., 60-70 °C) for several hours or overnight to ensure complete dissolution.[4][8]
- Before use, filter the solution through a PTFE syringe filter (e.g., 0.22 μm) to remove any undissolved particles.

#### Film Deposition and Annealing Protocol

Transfer the cleaned substrate to the spin coater.



- Dispense the perovskite precursor solution onto the substrate (e.g., 40-70 μL) to cover the surface.[4][9]
- Start the spin coating program. A typical program involves one or two steps to spread the solution and evaporate the solvent.
- During the second, high-speed step, dispense a controlled volume of antisolvent (e.g., 100-250 μL of toluene) onto the spinning substrate.[10][11] The timing of this step is critical for achieving optimal film morphology.[11]
- After the spin coating program finishes, immediately transfer the substrate to a preheated hotplate for thermal annealing.
- Anneal the film at a specific temperature for a set duration to promote full crystallization into the dark perovskite phase.

# **Quantitative Data and Parameters**

The following tables summarize quantitative data from various studies to facilitate comparison and protocol optimization.

**Table 1: Precursor Solution Formulations** 

| MAI<br>Concentration | Pbl <sub>2</sub><br>Concentration | Solvent<br>System (v/v)         | Stirring<br>Conditions | Source |
|----------------------|-----------------------------------|---------------------------------|------------------------|--------|
| 1.35 M               | 1.35 M                            | DMF / DMSO<br>(9:1)             | Not specified          | [2][7] |
| 1 M                  | 1 M                               | DMF / DMSO<br>(4:1)             | Overnight at 70<br>°C  | [8]    |
| 1 mol/L              | 1 mol/L                           | DMF (0.8 ml) /<br>DMSO (0.2 ml) | Not specified          | [10]   |
| 159 mg in 1 ml       | 461 mg in 1 ml                    | DMF                             | Overnight at 60-70 °C  | [4]    |
| 159 mg               | 462 mg                            | DMF / DMSO<br>(4:1) in 1 ml     | Not specified          | [11]   |



**Table 2: Spin Coating and Antisolvent Parameters** 

| Step 1                | Step 2                | Antisolvent             | Antisolvent<br>Volume | Antisolvent<br>Drop Time           | Source |
|-----------------------|-----------------------|-------------------------|-----------------------|------------------------------------|--------|
| 1,000 rpm for<br>10 s | 4,000 rpm for<br>20 s | Toluene                 | 1 ml                  | 10 s before<br>end of<br>program   | [10]   |
| 1,000 rpm for<br>10 s | 6,000 rpm for<br>30 s | Chlorobenze<br>ne (CBZ) | 100 μL                | At the 15th<br>second of<br>Step 2 | [4]    |
| Not specified         | 4,000 rpm for 30 s    | Diethyl Ether           | 250 μL                | Varied (5, 10, 15, 20, 25 s)       | [11]   |
| Not specified         | 2,500 rpm for 30 s    | Chlorobenze<br>ne       | Not specified         | Not specified                      | [4]    |
| 1,000 rpm for 5 s     | 3,000 rpm for<br>25 s | Not specified           | Not specified         | Not specified                      | [4]    |

**Table 3: Thermal Annealing Conditions** 

| Annealing<br>Temperature (°C) | Annealing Time | Atmosphere         | Source |
|-------------------------------|----------------|--------------------|--------|
| 100                           | 10 min         | Not specified      | [2][7] |
| 150                           | 5 min          | Not specified      | [12]   |
| 100 - 120                     | 15 min         | Glovebox           | [4]    |
| 110 - 200                     | 30 min         | Ar-filled glovebox | [10]   |
| 100                           | 10 min         | Ambient            | [11]   |
| 100                           | 5 min          | Not specified      | [13]   |

**Table 4: Reported Film and Device Characteristics** 



| Annealing<br>Temp. (°C)                  | Grain Size<br>(nm)               | Crystallite<br>Size (nm) | Bandgap<br>(eV) | PCE (%) | Source |
|--|----------------------------------|--------------------------|-----------------|---------|--------|
| 100                                      | 320 ± 11<br>(after<br>annealing) | -                        | -               | -       | [13]   |
| 65°C for 30s,<br>then 100°C<br>for 1 min | 397<br>(average)                 | 19.99                    | 2.06            | 5.199   | [14]   |
| 80                                       | 493 ± 135.4                      | -                        | -               | -       | [15]   |
| 130                                      | -                                | -                        | -               | -       | [15]   |
| 170                                      | 1616 ± 457.3                     | -                        | -               | -       | [15]   |
| Not specified                            | -                                | -                        | -               | 19.7    | [2]    |

#### **Characterization Methods**

To evaluate the quality of the fabricated perovskite films, several characterization techniques are commonly employed:

- Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, grain size, and film coverage.[13][14] Smooth, uniform films with large, well-packed grains are desirable.
- X-ray Diffraction (XRD): Confirms the formation of the desired tetragonal perovskite crystal phase and assesses the film's crystallinity.[14][16] The presence of a peak around 12.6° can indicate residual Pbl<sub>2</sub>.[10][16]
- UV-Visible (UV-Vis) Spectroscopy: Measures the optical absorption of the film, from which the bandgap can be determined using a Tauc plot.[14]
- Photoluminescence (PL) Spectroscopy: Provides insights into the electronic quality of the film, including defect densities and charge carrier lifetime.[16]

#### Conclusion



The one-step solution processing method, particularly when enhanced with an antisolvent treatment, is a simple and effective technique for fabricating high-quality MAPbI<sub>3</sub> perovskite films. The process is highly sensitive to precursor formulation, deposition parameters, and annealing conditions. By carefully controlling these variables, it is possible to produce uniform, crystalline films suitable for high-performance solar cells and other optoelectronic devices. The data and protocols provided herein serve as a comprehensive guide for researchers aiming to reproduce and optimize this fabrication process.

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